6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by a fused bicyclic structure consisting of a six-membered cyclohexane ring and a five-membered pyrazole ring The presence of a phenyl group and two methyl groups at specific positions adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, controlling the temperature, and using catalysts to facilitate the reaction. The choice of starting materials and the sequence of reagent addition are also crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve controlling the temperature, pH, and solvent choice to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-one: Shares a similar core structure but lacks the phenyl and methyl groups.
3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but without the dimethyl substitution.
Uniqueness
6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and dimethyl groups enhances its binding affinity to certain targets and increases its solubility, making it a valuable compound in drug design .
Properties
IUPAC Name |
6,6-dimethyl-3-phenyl-5,7-dihydro-1H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)8-11-13(12(18)9-15)14(17-16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXCNILJAGVMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.